molecular formula C18H18F2N4O B10960755 N-(2,4-difluorophenyl)-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,4-difluorophenyl)-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10960755
M. Wt: 344.4 g/mol
InChI Key: RGMGRTOXMYTDEM-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a difluorophenyl group, an isopropyl group, and a dimethyl group attached to a pyrazolopyridine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(2,4-DIFLUOROPHENYL)-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-difluoroaniline with a suitable pyrazolopyridine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The resulting intermediate is then subjected to further functionalization to introduce the isopropyl and dimethyl groups, followed by the formation of the carboxamide moiety through an amide coupling reaction .

Chemical Reactions Analysis

N-(2,4-DIFLUOROPHENYL)-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures .

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The specific pathways involved depend on the nature of the target and the context of the study .

Properties

Molecular Formula

C18H18F2N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18F2N4O/c1-9(2)24-17-16(11(4)23-24)13(7-10(3)21-17)18(25)22-15-6-5-12(19)8-14(15)20/h5-9H,1-4H3,(H,22,25)

InChI Key

RGMGRTOXMYTDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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